o-Methylflavinantine
Description
o-Methylflavinantine is a benzylisoquinoline alkaloid characterized by a methyl group substitution at the oxygen position of its core structure. It is primarily isolated from medicinal plants such as Meconopsis quintuplinervia (a Tibetan medicinal herb) and Rhigiocarya racemifera . Its first reported isolation from Meconopsis quintuplinervia in 2007 highlighted its unique phytochemical profile . Structural elucidation via MS, NMR, and chromatography confirms its identity as a methylated derivative of flavinantin .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1R,9R)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m1/s1 |
InChI Key |
DBPGJIUVRZHFCM-FOIQADDNSA-N |
SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC |
Synonyms |
2-methyl-flavinantine 2-methylflavinantine 2-methylflavinantine, (+-)-isomer o-methylflavinantine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Differentiation: this compound is distinguished from flavinantin by its methyl group at the oxygen position, which may enhance lipophilicity and membrane permeability compared to the unmethylated analog .
Biological Activity: this compound’s smooth muscle modulation contrasts with palmatine’s broader anticancer effects, suggesting divergent molecular targets . Norsanguinarine, also isolated from Meconopsis quintuplinervia, exhibits cytotoxicity absent in this compound, highlighting structural-activity divergences within the same plant .
Taxonomic Specificity: this compound and amurine co-occur in Meconopsis quintuplinervia, but their distinct biosynthetic pathways (benzylisoquinoline vs. protoberberine) reflect the plant’s metabolic diversity .
Pharmacological and Analytical Insights
- Isolation Methods: this compound is purified via methanol extraction and column chromatography, with structural confirmation through HRMS and 2D-NMR . Similar protocols are used for norsanguinarine and tricin .
Contradictions and Unique Findings
- First-Time Isolations: this compound was initially reported in Rhigiocarya racemifera in 1974 but later identified in Meconopsis quintuplinervia in 2007 , underscoring its cross-taxonomic distribution.
- Pharmacological Data: Limited studies on flavinantin (its unmethylated analog) prevent direct efficacy comparisons, highlighting a research gap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
